molecular formula C17H17N3O4 B5869922 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

Cat. No. B5869922
M. Wt: 327.33 g/mol
InChI Key: LVVVWJLQYOQHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AN-9 and belongs to the class of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which results in the repression of gene transcription. Inhibition of HDACs by 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Additionally, 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to induce the expression of genes involved in the immune response, which suggests that it may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide in lab experiments is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide. One direction is to investigate its potential as a therapeutic agent for the treatment of viral infections, such as hepatitis C and HIV. Another direction is to explore its immunomodulatory effects and its potential as an adjuvant therapy for cancer. Additionally, future research could focus on improving the solubility and bioavailability of the compound to enhance its efficacy in vivo.

Synthesis Methods

The synthesis of 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 2-(4-nitrophenyl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide as a white solid with a melting point of 224-226°C.

Scientific Research Applications

4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). Additionally, 4-methyl-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-11-3-5-14(6-4-11)16(18)19-24-17(21)12(2)13-7-9-15(10-8-13)20(22)23/h3-10,12H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVVWJLQYOQHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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